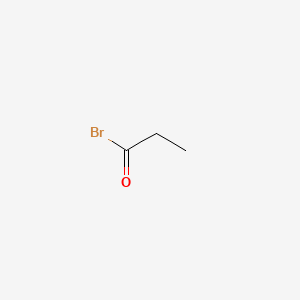

Propionyl bromide

Description

The exact mass of the compound Propionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propionyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFXMJCUYXJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208527 | |

| Record name | Propionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Alfa Aesar MSDS] | |

| Record name | Propionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-22-1 | |

| Record name | Propanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propionyl Bromide (CAS 598-22-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propionyl bromide (C₃H₅BrO), also known as propanoyl bromide, is a highly reactive acyl bromide that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a potent acylating agent for the introduction of the propionyl group into various molecular scaffolds.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for the research and development community.

Chemical and Physical Properties

Propionyl bromide is a colorless to pale yellow, fuming liquid with a pungent odor.[1][3][4][5] It is highly reactive and corrosive, and it decomposes in the presence of water or alcohols.[1] Due to its reactivity, it must be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used.[3]

Table 1: Physical and Chemical Properties of Propionyl Bromide

| Property | Value | Reference(s) |

| CAS Number | 598-22-1 | [6] |

| Molecular Formula | C₃H₅BrO | [3][5][6] |

| Molecular Weight | 136.98 g/mol | [5][6] |

| Appearance | Colorless to pale yellow fuming liquid | [3][5] |

| Density | 1.521 g/mL at 25 °C | [6] |

| Boiling Point | 103-104 °C | [6] |

| Melting Point | -40 °C | [4] |

| Refractive Index | n20/D 1.455 | [6] |

| Solubility | Soluble in ether; decomposes in water and alcohol | [1] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |

Spectroscopic Data

The structural identification of propionyl bromide and its reaction products relies on various spectroscopic techniques. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for Propionyl Bromide

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.9 (q, 2H, -CH₂-), δ ~1.2 (t, 3H, -CH₃) | [7] |

| ¹³C NMR | Data available on PubChem | [8] |

| FTIR (Neat) | Strong C=O stretch ~1780 cm⁻¹ | [8] |

| Mass Spec (EI) | m/z peaks corresponding to fragments | [8][9] |

Synthesis of Propionyl Bromide

Propionyl bromide is typically synthesized from propionic acid. One common laboratory and industrial method involves the reaction of propionic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1] A detailed experimental protocol from a patented method is provided below.

Experimental Protocol: Synthesis from Propionic Acid and Bromine

This method utilizes propionic acid and bromine with red phosphorus as a catalyst.[10]

Materials:

-

Propionic acid

-

Bromine

-

Red phosphorus (catalyst)

-

Low-boiling alkyl halide solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To a reaction vessel, add propionic acid, the alkyl halide solvent, and the phosphorus catalyst.

-

Under stirring, heat the mixture to 80-90 °C.

-

Slowly add bromine dropwise to the reaction mixture.

-

Allow the reaction to reflux for 10-12 hours.

-

After the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.

-

Further, increase the temperature to 103-105 °C to distill and collect the pale yellow or transparent liquid product, which is propionyl bromide.[10]

Reactivity and Mechanism

The primary utility of propionyl bromide in organic synthesis stems from its high reactivity as an acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the bromine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution

The reaction of propionyl bromide with nucleophiles, such as alcohols and amines, proceeds via a nucleophilic acyl substitution mechanism.[1][11] This is generally a two-step addition-elimination process.

General Mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[12]

-

Elimination of the Leaving Group: The carbonyl group is reformed by the elimination of the bromide ion, which is a good leaving group.

Applications in Drug Development and Organic Synthesis

Propionyl bromide is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3] It is used to introduce the propionyl group, which can be critical for the biological activity of a molecule.

Synthesis of Amides and Esters

The reaction of propionyl bromide with amines or alcohols provides a straightforward route to the corresponding amides and esters, respectively.[1][2]

Materials:

-

Propionyl bromide

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add propionyl bromide dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

A similar procedure can be followed for the acylation of alcohols to form esters, often using a weak base like pyridine as a catalyst.[13]

Role in Pharmaceutical Synthesis

Propionyl bromide is used in the manufacture of various pharmaceuticals, including some antihistamines, anti-inflammatory drugs, and antibiotics.[3] For instance, it is a precursor in the synthesis of certain nucleoside-based drugs used in antiviral and anticancer therapies.[10]

Safety and Handling

Propionyl bromide is a hazardous chemical that requires careful handling.

-

Corrosive: It can cause severe burns to the skin, eyes, and respiratory tract.[1][3]

-

Flammable: It is a flammable liquid and vapor.[6]

-

Water Reactive: It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[1]

-

Keep containers tightly closed.[6]

In case of exposure, seek immediate medical attention. For spills, use an absorbent material and handle the cleanup with appropriate protective gear.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. crystlechemipharma.com [crystlechemipharma.com]

- 6. 丙酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Propionyl bromide | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propionyl bromide [webbook.nist.gov]

- 10. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Synthesis of Propionyl Bromide from Propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing propionyl bromide from propionic acid. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, focusing on detailed experimental protocols, comparative data, and reaction mechanisms. Propionyl bromide is a valuable reagent in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2]

Overview of Synthetic Methodologies

The conversion of propionic acid to propionyl bromide involves the substitution of the hydroxyl group of the carboxylic acid with a bromine atom. This transformation is typically achieved using a variety of brominating agents. The most commonly employed methods, which will be detailed in this guide, include:

-

Reaction with Phosphorus Tribromide (PBr₃): A widely used method for the synthesis of acyl bromides from carboxylic acids.

-

Reaction with Thionyl Bromide (SOBr₂): An alternative to phosphorus-based reagents, offering different byproduct profiles.

-

Reaction with Bromine and a Phosphorus Catalyst: Often utilizing red phosphorus, this method generates the brominating agent in situ.

Detailed Experimental Protocols

Synthesis using Phosphorus Tribromide (PBr₃)

The reaction of propionic acid with phosphorus tribromide is a standard and effective method for the preparation of propionyl bromide. The reaction proceeds through the formation of an acyl bromide intermediate.[3]

Reaction Mechanism: The hydroxyl group of the propionic acid attacks the phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form propionyl bromide and phosphorous acid as a byproduct.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the hydrogen bromide (HBr) gas evolved. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous propionic acid.

-

Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred propionic acid at a low temperature (typically 0-5 °C) using an ice bath to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for a period of 1-3 hours to ensure the reaction goes to completion.

-

Purification: The resulting propionyl bromide is purified by fractional distillation. The boiling point of propionyl bromide is approximately 103-104 °C.[4]

Synthesis using Thionyl Bromide (SOBr₂)

Thionyl bromide can also be employed for the synthesis of propionyl bromide. This method is analogous to the widely used synthesis of acyl chlorides using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which can simplify purification.

Experimental Protocol:

-

Apparatus Setup: A similar setup to the PBr₃ method is used, ensuring all glassware is dry and the reaction is conducted under an inert atmosphere.

-

Reagent Charging: Anhydrous propionic acid is placed in the reaction flask.

-

Addition of SOBr₂: Thionyl bromide is added dropwise to the propionic acid at room temperature. A catalytic amount of a suitable catalyst, such as dimethylformamide (DMF), may be added to facilitate the reaction.

-

Reaction: The mixture is gently refluxed until the evolution of gaseous byproducts (SO₂ and HBr) ceases.

-

Purification: The excess thionyl bromide is removed by distillation, and the propionyl bromide is then purified by fractional distillation.

Synthesis using Red Phosphorus and Bromine

This method involves the in situ generation of phosphorus tribromide from red phosphorus and bromine, which then reacts with propionic acid. A detailed procedure for this method is outlined in Chinese patent CN101759552A.[4]

Experimental Protocol (based on CN101759552A): [4]

-

Apparatus Setup: A reactor is equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: Propionic acid, a solvent (e.g., a low-boiling alkyl halide like 1,2-dichloropropane), and red phosphorus (as a catalyst) are added to the reactor.[4]

-

Heating and Bromine Addition: The mixture is stirred and heated to 80-90 °C. Bromine is then added dropwise.[4]

-

Reflux: The reaction mixture is refluxed for 10-12 hours.[4]

-

Solvent Removal: After the reaction is complete, the temperature is raised to 92-97 °C to distill off the solvent.[4]

-

Product Distillation: The temperature is further increased to 103-105 °C, and the propionyl bromide is collected as a pale yellow or transparent liquid.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of propionyl bromide from propionic acid based on the available literature.

Table 1: Reagents and Reaction Conditions

| Method | Reagents | Molar Ratio (Propionic Acid : Brominating Agent) | Solvent | Temperature (°C) | Reaction Time (hours) |

| Red P / Br₂ | Propionic acid, Bromine, Red Phosphorus | 1.2-1.5 : 1.0-1.3 (Propionic Acid : Bromine) | 1,2-Dichloropropane | 80-90 (reflux) | 10-12 |

| PBr₃ | Propionic acid, Phosphorus Tribromide | 3 : 1 (Stoichiometric) | None or inert solvent | 0-5 (addition), then 40-60 | 1-3 |

| SOBr₂ | Propionic acid, Thionyl Bromide | 1 : 1.1-1.5 | None or inert solvent | Room temp (addition), then reflux | 1-2 |

Table 2: Product Yield and Purity

| Method | Reported Yield (%) | Purity (%) | Reference |

| Red P / Br₂ | 64.7 - 65.98 | 98.96 - 99.16 | [4] |

| PBr₃ | Generally high | High | General textbook knowledge |

| SOBr₂ | Not specified in searches | High | General textbook knowledge |

Visualizations

General Reaction Scheme

Caption: General reaction for the synthesis of propionyl bromide.

Experimental Workflow for Red Phosphorus and Bromine Method

Caption: Workflow for propionyl bromide synthesis via the red phosphorus and bromine method.

References

Propionyl Bromide: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Propionyl bromide (CAS No: 598-22-1), also known as propanoyl bromide, is a highly reactive acyl bromide widely utilized in organic synthesis as a propionylating agent. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the introduction of a propionyl group (CH₃CH₂CO-) into various molecular scaffolds. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for a common synthetic application, and a visual representation of a key reaction mechanism.

Core Properties of Propionyl Bromide

Propionyl bromide is a colorless to pale yellow, fuming liquid with a pungent odor.[1][2] Due to its high reactivity, particularly with water and other nucleophiles, it must be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3]

Quantitative Data Summary

The physical and chemical properties of propionyl bromide are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₃H₅BrO | [2][4][5][6] |

| Molecular Weight | 136.98 g/mol | [2][4][6] |

| Density | 1.521 g/mL at 25 °C | |

| Boiling Point | 103-105 °C | [4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Refractive Index | n20/D 1.455 | |

| Solubility | Soluble in ether. Reacts violently with water and alcohol. | [3][4][7] |

Synthetic Applications and Experimental Protocols

Propionyl bromide is a key reagent in acylation reactions, including the formation of amides, esters, and ketones.[1][8] Its reactivity makes it a more potent acylating agent than the corresponding propionyl chloride in many instances.[9]

Experimental Protocol: Acylation of a Primary Amine to Synthesize N-Propionyl Amide

This protocol details a general procedure for the synthesis of an N-substituted propionamide (B166681) from a primary amine using propionyl bromide. This reaction is fundamental in the synthesis of various pharmaceutical compounds.

Materials:

-

Primary amine (1.0 equivalent)

-

Propionyl bromide (1.1 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.2 equivalents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous aprotic solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Propionyl Bromide: Slowly add propionyl bromide (1.1 eq.) dropwise to the stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-propionyl amide. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Reaction: Amide Bond Formation

The following diagram illustrates the logical workflow for the acylation of a primary amine with propionyl bromide, as described in the experimental protocol.

Caption: Workflow for the synthesis of N-propionyl amide via acylation of a primary amine.

References

- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]

- 2. modychem.co [modychem.co]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. crystlechemipharma.com [crystlechemipharma.com]

- 5. Propionyl bromide [webbook.nist.gov]

- 6. Propionyl bromide | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. innospk.com [innospk.com]

- 9. youtube.com [youtube.com]

Propanoyl Bromide: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanoyl bromide (CH₃CH₂COBr), a key acyl halide, serves as a vital reagent in organic synthesis, particularly in the pharmaceutical and chemical industries for the introduction of the propanoyl group. Its high reactivity necessitates a thorough understanding of its physical and chemical properties for safe handling and effective application. This technical guide provides an in-depth overview of the core physical properties of propanoyl bromide, outlines detailed experimental protocols for their determination, and illustrates its characteristic reactivity. All quantitative data is presented in a clear, tabular format for ease of reference.

Core Physical Properties

Propanoyl bromide is a colorless to pale yellow, fuming liquid with a sharp, pungent odor.[1][2] Its properties are largely defined by the presence of the highly reactive acyl bromide functional group. The key physical constants are summarized in the table below.

Table 1: Physical Properties of Propanoyl Bromide

| Property | Value | Notes |

| Molecular Formula | C₃H₅BrO | |

| Molecular Weight | 136.98 g/mol | |

| Density | 1.521 g/mL | at 25 °C |

| Boiling Point | 103-104 °C | at 760 mmHg |

| Melting Point | -40 °C | |

| Refractive Index (n_D) | 1.455 | at 20 °C |

| Solubility | Soluble in ether. | Decomposes in water and alcohol.[2] |

| Appearance | Colorless to slight yellow fuming liquid. | Fumes in moist air due to hydrolysis.[2] |

Chemical Reactivity: Hydrolysis

A defining characteristic of propanoyl bromide is its vigorous reaction with water.[1] This hydrolysis reaction breaks down the compound into propanoic acid and hydrobromic acid.[1][2] This reactivity makes propanoyl bromide a potent acylating agent but also means that all handling and experimental measurements must be conducted under anhydrous (dry) conditions to prevent decomposition of the sample.[2]

The diagram below illustrates the nucleophilic acyl substitution mechanism of propanoyl bromide hydrolysis.

Caption: Hydrolysis pathway of propanoyl bromide.

Experimental Protocols

Accurate determination of the physical properties of propanoyl bromide requires careful attention to technique, particularly the exclusion of atmospheric moisture.

Safety Precautions

Propanoyl bromide is corrosive and reacts violently with water.[1] All manipulations must be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat, is mandatory.[3][4] All glassware must be thoroughly dried (e.g., oven-dried) before use.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6]

-

Apparatus: Thiele tube or MelTemp apparatus, thermometer, small test tube, and a sealed-end capillary tube.[5][7][8]

-

Procedure:

-

Place a small amount (1-2 mL) of propanoyl bromide into a clean, dry small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube, open-end down.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5] Record this temperature.

-

Determination of Density (Pycnometer Method)

This method provides a highly precise measurement of density by determining the mass of a precisely known volume of the liquid.[9]

-

Apparatus: A pycnometer (specific gravity bottle) of known volume, analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance (M₁).[10][11]

-

Fill the pycnometer with distilled water of a known temperature to determine its exact volume. Weigh the water-filled pycnometer (M_water). The volume (V) can be calculated using the known density of water at that temperature.

-

Thoroughly dry the pycnometer again.

-

Working in a fume hood, fill the pycnometer with propanoyl bromide. Carefully insert the stopper, allowing excess liquid to exit through the capillary.[10]

-

Ensure no air bubbles are trapped and the outside of the pycnometer is clean and dry.[10]

-

Weigh the propanoyl bromide-filled pycnometer (M₂).[11]

-

The density (ρ) is calculated using the formula: ρ = (M₂ - M₁) / V.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light bends as it passes through the liquid and is a characteristic property.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).[12][13]

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.[12]

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[14]

-

Using a pipette, place a few drops of propanoyl bromide onto the surface of the measuring prism.

-

Close the prism assembly immediately to minimize exposure to air.

-

Allow a few moments for the sample to reach thermal equilibrium with the instrument, which should be maintained at a constant temperature (e.g., 20 °C) by the circulating water bath.[14]

-

Look through the eyepiece and adjust the controls to bring the light-dark boundary into sharp focus at the center of the crosshairs.[15][16]

-

Read the refractive index directly from the instrument's scale.

-

The experimental workflow for a typical physical property measurement is outlined below.

References

- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. flinnsci.com [flinnsci.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. phillysim.org [phillysim.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. studylib.net [studylib.net]

- 10. che.utah.edu [che.utah.edu]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 14. hinotek.com [hinotek.com]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. davjalandhar.com [davjalandhar.com]

Propionyl Bromide: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propionyl bromide (CAS No: 598-22-1) is a highly reactive acyl bromide used as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is matched by its significant hazards, including flammability, corrosivity, and violent reactivity with water. This guide provides a detailed overview of the safety data for propionyl bromide, outlines essential handling protocols, and offers visual aids to ensure its safe use in a research and development setting.

Physical and Chemical Properties

Understanding the fundamental properties of propionyl bromide is the first step in a thorough risk assessment. The compound is a colorless to pale yellow or brown fuming liquid that is denser than water.[1][2][3][4] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅BrO | [1][2][3][5][6][7] |

| Molecular Weight | 136.98 g/mol | [1][2][3][6][7][8][9] |

| Appearance | Colorless to slight yellow/brown fuming liquid | [1][2][3][4][5] |

| Boiling Point | 103-104 °C (217-219.2 °F) at 760 mmHg | [1][2][5][8] |

| Melting Point | -40 °C | [1] |

| Density / Specific Gravity | 1.520 - 1.521 g/mL at 25 °C | [1][2][5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.455 | [1][5] |

| Solubility | Reacts violently and decomposes in water and alcohol; Soluble in ether | [3][5][6][8] |

Hazard Identification and Classification

Propionyl bromide is classified as a hazardous substance under the Globally Harmonized System (GHS).[9] Its primary dangers are its flammability and its severe corrosive effects on skin, eyes, and the respiratory tract.[4][9]

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [6][9] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [6][9] |

| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage | [6] |

| Signal Word | - | Danger | [2][9][10] |

| Supplementary Hazard | - | EUH014: Reacts violently with water | [6] |

The diagram below illustrates the interconnected nature of these hazards.

Caption: Logical relationship of hazards associated with propionyl bromide.

Experimental Protocols and Procedures

Strict adherence to established protocols is mandatory to mitigate the risks associated with propionyl bromide.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle propionyl bromide in a well-ventilated area, preferably inside a certified chemical fume hood.[8][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment and non-sparking tools.[2] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][7]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[8]

-

PPE Requirements:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch).[10]

-

Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2] Use elbow-length PVC or other chemical-resistant gloves.[8][10] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[8]

-

Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., multi-purpose combination US or type ABEK EN 14387) or a self-contained breathing apparatus (SCBA).[10][11]

-

Storage Requirements

-

Conditions: Store in a cool, dry, well-ventilated, and approved flammables area.[2][6][8]

-

Containers: Keep containers tightly sealed to protect from moisture.[2][10] Containers may develop pressure and should be opened carefully and vented periodically.[8] Storage under an inert atmosphere like nitrogen is recommended.[2][6]

-

Incompatibilities: Segregate from incompatible materials such as water, strong oxidizing agents, bases, alcohols, alkalies, and metals.[8][11]

Spill and Leak Procedures

-

Immediate Actions: Evacuate personnel from the area and move upwind.[8] Remove all sources of ignition.[10]

-

Containment: Wear full protective clothing and respiratory protection.[8] Contain the spill using non-combustible absorbent materials like dry sand, earth, or vermiculite.[8] Do not use water to clean up.[10]

-

Cleanup: Collect the absorbed material using spark-free tools and place it into a labeled, sealed container for disposal.[8]

-

Decontamination: Ventilate the area and wash the spill site after the material has been removed.[11]

The following diagram outlines a safe handling workflow for a typical laboratory experiment.

Caption: General experimental workflow for safely handling propionyl bromide.

First Aid and Emergency Measures

Immediate and appropriate first aid is critical following any exposure. Medical attention is required in all cases of exposure.[2]

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the patient warm and at rest. Seek immediate medical attention. | [2][6][8][10] |

| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available. Remove all contaminated clothing and shoes without delay. Continue flushing while transporting to a medical facility. | [2][6][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6][8][10] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6][10] |

Firefighting Measures

Due to its flammability and reactivity, fires involving propionyl bromide require specific extinguishing methods.

| Aspect | Protocol | Source(s) |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), or chemical foam. Water mist may be used to cool closed containers from a safe distance. | [2][11] |

| Unsuitable Extinguishing Media | DO NOT USE WATER directly on the spill or fire, as it reacts violently. | [11] |

| Specific Hazards | Flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers may explode when heated.[2] Reacts with water to produce toxic and corrosive hydrogen bromide gas.[1][2] | |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). | [2][8] |

| Protective Equipment | Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. | [2][8] |

Toxicological Information

While comprehensive human toxicological data is limited, propionyl bromide is known to be highly corrosive and destructive to living tissue.[4][8]

-

Acute Effects: Direct contact causes severe chemical burns to the skin and eyes.[8][9] Inhalation can lead to irritation and corrosive damage to the respiratory tract, potentially causing coughing, choking, and pulmonary edema.[4][8] Ingestion may cause severe burns to the mouth, throat, and esophagus, with a danger of perforation.[6][8]

-

Chronic Effects: Repeated or long-term exposure may cause cumulative effects.[8] There is limited evidence from animal studies suggesting potential harm to an unborn fetus.[8] Skin sensitization may also occur in some individuals.[8]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the specific safety protocols of your institution. Always consult these primary resources before beginning any work with propionyl bromide.

References

- 1. innospk.com [innospk.com]

- 2. fishersci.com [fishersci.com]

- 3. crystlechemipharma.com [crystlechemipharma.com]

- 4. Propionyl bromide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.dk [fishersci.dk]

- 7. guidechem.com [guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Propionyl bromide | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Propionyl bromide(598-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Propionyl Bromide's Reactivity with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide widely employed in organic synthesis as a potent acylating agent. Its utility spans the introduction of the propionyl group into a diverse range of molecules, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive technical overview of the reactivity of propionyl bromide with various nucleophiles, detailing reaction mechanisms, factors influencing reactivity, and experimental considerations.

Core Principles of Reactivity

The reactivity of propionyl bromide is fundamentally governed by the principles of nucleophilic acyl substitution. The carbonyl carbon of the propionyl group is highly electrophilic due to the inductive effect of the bromine and oxygen atoms. This renders it susceptible to attack by a wide array of nucleophiles. The bromide ion is an excellent leaving group, further facilitating the substitution reaction. Generally, propionyl bromide is more reactive than propionyl chloride due to the superior leaving group ability of bromide compared to chloride.[1][2]

The general mechanism for the nucleophilic acyl substitution of propionyl bromide proceeds through a tetrahedral intermediate:

Reactivity with Common Nucleophiles

Propionyl bromide readily reacts with a variety of nucleophiles. The rate and efficiency of these reactions are influenced by the nucleophilicity of the attacking species, the reaction solvent, and the temperature.

Amines (Ammonolysis)

The reaction of propionyl bromide with primary and secondary amines is a vigorous and highly exothermic process that yields N-substituted propionamides.[3] The reaction is typically carried out in the presence of a base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) to neutralize the hydrogen bromide byproduct. The general reaction is second-order, and the rate is influenced by the electronic and steric properties of the amine.[4] Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while bulky substituents can hinder the approach of the nucleophile to the carbonyl carbon.

Table 1: Representative Reactivity Data with Amines

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aniline | Methanol | 30 | N-Phenylpropionamide | - | [4] |

| Substituted Anilines | Methanol | 30 | N-Arylpropionamides | - | [4] |

| Benzylamine (B48309) | Dichloromethane (B109758) | 0 to RT | N-Benzylpropionamide | High | General Procedure |

| Diethylamine | Diethyl Ether | 0 | N,N-Diethylpropionamide | High | General Procedure |

Note: Specific kinetic data for propionyl bromide is limited in readily available literature. The trends are based on studies of similar alkyl bromides and acyl halides.

Alcohols and Phenols (Alcoholysis)

Propionyl bromide reacts with alcohols and phenols to form propionate (B1217596) esters. These reactions are generally slower than aminolysis and may require heating or the presence of a non-nucleophilic base (e.g., pyridine) to drive the reaction to completion by scavenging the HBr byproduct. The reactivity of the alcohol follows the order: primary > secondary > tertiary, primarily due to steric hindrance.

Table 2: Representative Reactivity Data with Alcohols/Phenols

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Ethanol | Pyridine (B92270) | Reflux | Ethyl propionate | - | General Procedure |

| Isopropanol (B130326) | Pyridine | Reflux | Isopropyl propionate | - | General Procedure |

| Phenol | Pyridine | Reflux | Phenyl propionate | - | General Procedure |

Note: Yields are generally high but depend on reaction conditions and purification methods.

Thiols (Thiolysis)

Thiols react with propionyl bromide to form thioesters. Thiolates (the conjugate bases of thiols) are excellent nucleophiles and react rapidly. The reactions are typically carried out in the presence of a base to deprotonate the thiol.

Table 3: Representative Reactivity Data with Thiols

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Thiophenol | Dichloromethane/Base | RT | S-Phenyl propanethioate | High | [5] (Adapted) |

Organometallic Reagents

Grignard Reagents: Propionyl bromide reacts with Grignard reagents (RMgX) to produce ketones. To avoid the secondary reaction of the ketone product with another equivalent of the Grignard reagent to form a tertiary alcohol, the reaction is typically carried out at low temperatures.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are softer nucleophiles than Grignard reagents and are highly effective for the synthesis of ketones from acyl halides, including propionyl bromide. These reactions generally provide cleaner products and higher yields of the desired ketone.[6][7]

Table 4: Representative Reactivity Data with Organometallic Reagents

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Diethyl Ether/Toluene | -78 to RT | Propiophenone (B1677668) | Moderate | General Procedure |

| Lithium diphenylcuprate | Diethyl Ether | -78 | Propiophenone | High | [8] (Adapted) |

Factors Influencing Reactivity

Several factors significantly impact the rate and outcome of reactions between propionyl bromide and nucleophiles:

-

Nucleophile Strength: Stronger nucleophiles react faster. For example, amines are generally more nucleophilic than alcohols, leading to faster reaction rates.

-

Solvent: The choice of solvent can have a profound effect on reaction rates. Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) can accelerate SN2-type reactions by solvating the cation but not the anionic nucleophile, thus increasing its effective nucleophilicity.[9][10] Polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group, which can slow down the reaction by stabilizing the nucleophile.[9][10]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly exothermic reactions, cooling may be necessary to control the reaction and prevent side reactions.

-

Leaving Group: As previously mentioned, bromide is a better leaving group than chloride, making propionyl bromide more reactive than propionyl chloride.[1][11]

Experimental Protocols

The following are general experimental protocols that can be adapted for specific substrates and scales.

Synthesis of N-Benzylpropionamide (Amine Nucleophile)

-

To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add propionyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Isopropyl Propionate (Alcohol Nucleophile)

-

To a stirred solution of isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add propionyl bromide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, filter the mixture to remove pyridinium (B92312) hydrobromide.

-

Wash the filtrate with water, dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude ester by distillation.

Synthesis of Propiophenone (Organometallic Nucleophile - Friedel-Crafts Acylation)

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous benzene (B151609) at 0 °C, add propionyl bromide (1.0 equivalent) dropwise with vigorous stirring.[12][13]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice followed by dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with benzene or another suitable organic solvent.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting propiophenone by vacuum distillation.

Stereochemistry in Reactions with Chiral Nucleophiles

When propionyl bromide reacts with a chiral, non-racemic nucleophile, such as a chiral amine, the resulting product can be a mixture of diastereomers. The stereochemical outcome of such reactions is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is a common strategy. For instance, amides derived from chiral amines like (S)-(-)-1-phenylethylamine can be used to direct subsequent reactions, such as enolate alkylation, with high diastereoselectivity.

Signaling Pathways and Drug Development

While propionyl bromide itself is not a signaling molecule, the propionyl group it delivers is relevant in various biological contexts, particularly in the post-translational modification of proteins. Propionylation of lysine (B10760008) residues is a recently discovered modification that can influence protein function and cellular signaling. Understanding how to selectively introduce propionyl groups onto biological molecules is an area of active research. The reactivity principles of propionyl bromide with nucleophilic amino acid side chains (such as lysine) in a non-biological setting provide a chemical foundation for developing more sophisticated and targeted methods for protein modification in drug development.

Conclusion

Propionyl bromide is a versatile and highly reactive reagent for the introduction of the propionyl moiety into a wide range of nucleophilic substrates. Its reactivity is dictated by the principles of nucleophilic acyl substitution, with factors such as nucleophile strength, solvent, and temperature playing crucial roles. While specific quantitative kinetic data for propionyl bromide are not extensively tabulated in the literature, its reactivity can be reliably predicted based on the well-established trends for acyl halides. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in drug development to effectively utilize propionyl bromide in their synthetic endeavors.

References

- 1. quora.com [quora.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 8. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 9. organic chemistry - What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. smart.dhgate.com [smart.dhgate.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide to the Solubility of Propionyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Propionyl bromide (C₃H₅BrO), a vital reagent in organic synthesis, is favored for its ability to introduce the propionyl group into molecules, a critical step in the development of various pharmaceuticals and agrochemicals. However, its high reactivity, particularly with protic solvents, presents significant challenges in determining and utilizing its solubility characteristics. This guide provides a comprehensive overview of the available qualitative solubility data for propionyl bromide, outlines a conceptual framework for solubility assessment given its reactive nature, and details necessary safety protocols.

Core Data Presentation: Qualitative Solubility of Propionyl Bromide

| Solvent Classification | Solvent | Qualitative Solubility/Miscibility | Reactivity |

| Protic Solvents | Water | Decomposes violently[1][2] | Highly reactive, hydrolysis to propionic acid and hydrobromic acid.[2][3] |

| Alcohols (e.g., Ethanol, Methanol) | Decomposes[1] | Reactive, undergoes alcoholysis to form the corresponding ester.[1][4] | |

| Aprotic Solvents | Diethyl Ether | Soluble[1] | Generally stable, but ethers can contain peroxide impurities that may react. |

| Acetone | Soluble | May undergo a slow reaction, particularly in the presence of impurities. | |

| Dichloromethane | Likely Miscible | Generally considered a suitable inert solvent for reactions involving acyl halides. | |

| Tetrahydrofuran (THF) | Likely Miscible | Generally considered a suitable inert solvent, but peroxide formation is a concern. | |

| Hexane | Likely Miscible | Suitable as a non-polar, aprotic solvent. | |

| Toluene | Likely Miscible | Suitable as a non-polar, aprotic solvent. |

Note: "Likely Miscible" indicates that based on the chemical properties of propionyl bromide (a polar aprotic molecule) and the respective solvents, they are expected to be miscible. However, empirical verification is necessary.

Experimental Protocols: A Conceptual Framework for Solubility Assessment of a Reactive Compound

Standard equilibrium solubility experiments are not suitable for propionyl bromide due to its reactivity. The primary goal of assessing its "solubility" is often to identify suitable, inert solvents for reactions. Therefore, a qualitative miscibility assessment under controlled conditions is the most practical approach.

Objective: To determine if propionyl bromide forms a homogeneous solution with a given aprotic solvent at a specific concentration and to observe for any signs of reaction.

Materials:

-

Propionyl bromide (high purity)

-

Anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, hexane, toluene)

-

Dry glassware (e.g., small, sealed vials or test tubes with septa)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat. All manipulations should be performed in a certified chemical fume hood.

Methodology:

-

Preparation of a Controlled Environment:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to eliminate any traces of water.

-

Conduct the entire experiment under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.

-

-

Solvent Selection:

-

Choose a range of anhydrous aprotic solvents with varying polarities (e.g., a non-polar solvent like hexane, a polar aprotic solvent like dichloromethane, and an ether like THF).

-

-

Qualitative Miscibility Test:

-

In a dry vial under an inert atmosphere, add a small, measured volume of the chosen anhydrous solvent (e.g., 1 mL).

-

Carefully add a small, dropwise amount of propionyl bromide to the solvent while stirring.

-

Observe for the formation of a single, clear phase, which indicates miscibility.

-

Look for any signs of a reaction, such as a color change, gas evolution, or precipitate formation.

-

If miscible, continue to add propionyl bromide in small increments to assess the concentration at which it remains in solution.

-

-

Stability Observation:

-

If a homogeneous solution is formed, seal the container and allow it to stand at a controlled temperature for a period (e.g., 1 hour).

-

Periodically observe the solution for any changes that might indicate a slow reaction or decomposition.

-

Safety Precautions are Paramount:

-

Propionyl bromide is corrosive and reacts violently with water.[1][5] Handle it in a fume hood with appropriate PPE.

-

Ensure all solvents are anhydrous to prevent uncontrolled reactions.

-

Acyl halides can react dangerously with certain aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable solvent for a reaction involving propionyl bromide, prioritizing safety and chemical compatibility.

Caption: Workflow for Selecting a Suitable Solvent for Propionyl Bromide.

References

Propionyl Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionyl bromide (C₃H₅BrO) is a highly reactive acyl bromide widely utilized as a propionylating agent in organic synthesis. Its utility in the pharmaceutical and fine chemical industries is significant for the introduction of the propionyl group into various molecular scaffolds. However, its high reactivity also presents challenges related to its stability and storage. This technical guide provides an in-depth overview of the stability of propionyl bromide, recommended storage conditions, and methodologies for its assessment, aimed at ensuring its quality and safe handling in a research and development setting.

Chemical Stability and Decomposition

Propionyl bromide is a colorless to pale yellow fuming liquid that is inherently unstable, particularly in the presence of nucleophiles.[1] Its stability is influenced by several factors, including temperature, moisture, and light. Under normal temperatures and pressures, it is considered stable, but it is highly sensitive to moisture.[2][3]

Hydrolysis

The primary decomposition pathway for propionyl bromide is hydrolysis, which occurs rapidly upon contact with water or moist air. The reaction produces propionic acid and hydrogen bromide, the latter of which is a corrosive gas.[1][4] This reaction is exothermic and can lead to a pressure buildup in sealed containers.

Reaction: CH₃CH₂COBr + H₂O → CH₃CH₂COOH + HBr

The presence of acidic fumes (hydrogen bromide) is a common indicator of decomposition.[1]

Thermal Decomposition

Heating propionyl bromide can cause expansion or decomposition, potentially leading to the violent rupture of containers.[5] Upon heating to decomposition, it may release poisonous and corrosive fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[6]

Incompatible Materials

Propionyl bromide is incompatible with a range of substances that can accelerate its decomposition or lead to hazardous reactions. These include:

-

Water and Alcohols: React violently to produce propionic acid and hydrogen bromide.[7]

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2]

-

Bases (e.g., Amines, Alkalis): React exothermically and can lead to violent reactions.[2]

-

Metals: May react, especially in the presence of moisture, to produce flammable hydrogen gas.[5][6]

Quantitative Stability Data

Quantitative data on the stability of propionyl bromide is limited in publicly available literature. However, based on supplier information and general knowledge of acyl halides, the following qualitative and semi-quantitative information can be summarized.

| Parameter | Value/Observation | Source(s) |

| Shelf Life | Typically ranges from 6 to 24 months with proper storage. | [8] |

| Appearance | Colorless to pale yellow fuming liquid. | [1][4] |

| Decomposition | Fumes in moist air due to hydrolysis. | [1] |

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of propionyl bromide and ensure laboratory safety.

| Condition | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place.[7] Some sources recommend room temperature storage.[8] Avoid direct sunlight and heat sources. | [2][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen. | [9] |

| Container | Keep containers tightly sealed.[2] Containers should be made of materials resistant to corrosion by hydrogen bromide (e.g., glass, certain plastics). Opened containers must be carefully resealed and kept upright. | [2][7] |

| Ventilation | Store in a well-ventilated area, preferably in a cabinet approved for flammable and corrosive liquids.[5] | [5] |

| Incompatible Materials | Store away from water, alcohols, oxidizing agents, bases, and metals.[2][6][7] | [2][6][7] |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[5] | [5][7] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for propionyl bromide should be designed to evaluate its degradation under various environmental conditions. The following is a generalized protocol based on ICH guidelines for stability testing of reactive substances.

Objective

To determine the stability of propionyl bromide under accelerated and long-term storage conditions and to identify its primary degradation products.

Materials

-

Propionyl bromide (at least three different batches)

-

High-purity solvents (e.g., acetonitrile, dichloromethane) for sample preparation

-

Reagents for derivatization (if necessary for analysis)

-

Calibrated analytical instrumentation (e.g., GC-FID, HPLC-UV, FT-IR)

-

Controlled environment stability chambers

Methodology

-

Initial Characterization:

-

Perform initial analysis of all batches of propionyl bromide to establish baseline data for purity, appearance, and identity.

-

Recommended analytical techniques include Gas Chromatography with Flame Ionization Detection (GC-FID) for purity assessment and Fourier-Transform Infrared Spectroscopy (FT-IR) for identity confirmation.

-

-

Stability Study Design:

-

Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Package samples in containers that are representative of the intended storage containers.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

-

Analytical Monitoring:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or formation of precipitates.

-

Purity: Quantify the amount of remaining propionyl bromide using a validated stability-indicating GC-FID method.

-

Degradation Products: Identify and quantify any significant degradation products. Mass spectrometry coupled with GC (GC-MS) can be used for identification.

-

Acidity: Titration with a standardized base can be used to quantify the formation of acidic degradation products like HBr and propionic acid.

-

-

-

Data Evaluation:

-

Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life.

-

Evaluate any trends in the formation of degradation products.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Decomposition pathways of propionyl bromide.

Caption: Workflow for propionyl bromide stability testing.

Caption: Decision tree for proper storage of propionyl bromide.

Conclusion

Propionyl bromide is a valuable but highly reactive reagent that requires careful management to ensure its stability and safe use. Its primary mode of degradation is hydrolysis, which can be mitigated by strict exclusion of moisture during storage and handling. Adherence to the recommended storage conditions, including a cool, dry, and inert environment, is paramount. For critical applications, a comprehensive stability testing program is essential to establish a reliable shelf life and to understand the degradation profile of the material. By implementing the guidelines outlined in this document, researchers and drug development professionals can effectively manage the challenges associated with the stability of propionyl bromide, thereby ensuring the integrity of their experimental outcomes.

References

- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. ddd.uab.cat [ddd.uab.cat]

- 4. justdial.com [justdial.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Propyl Bromide Manufacturer, Supplier, Exporter [modychemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conductive Hairy Particles With Homogeneous and Janus Design as Carrier Materials for the Efficient Immobilization of Unspecific Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

IUPAC name for propionyl bromide

An In-depth Technical Guide to Propanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoyl bromide, also known by its common name propionyl bromide and IUPAC name Propanoyl bromide , is a highly reactive acyl halide.[1][2] With the chemical formula C₃H₅BrO, it serves as a crucial reagent and intermediate in organic synthesis.[1] Its primary utility lies in its function as a potent acylating agent, enabling the introduction of the propanoyl (or propionyl) group into a wide range of molecules.[1][3] This capability makes it an indispensable tool in the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical industries for the manufacturing of active pharmaceutical ingredients (APIs), herbicides, insecticides, and fungicides.[3][4][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols.

Chemical Identity and Properties

Propanoyl bromide is a colorless to pale yellow or brown liquid characterized by a sharp, pungent odor.[1][6] It is highly reactive, especially towards nucleophiles, and is known to fume in moist air due to rapid hydrolysis into propanoic acid and hydrobromic acid.[1][6]

Table 1: Physicochemical Properties of Propanoyl Bromide

| Property | Value | Reference(s) |

| IUPAC Name | Propanoyl bromide | [2][7] |

| Synonyms | Propionyl bromide, Propionic acid bromide | [1][5][6] |

| CAS Number | 598-22-1 | [2][6] |

| Molecular Formula | C₃H₅BrO | [1][2] |

| Molecular Weight | 136.98 g/mol | [1][2][8] |

| Appearance | Colorless to light yellow/brown liquid | [1][6][9] |

| Odor | Pungent | [1][4] |

| Density | 1.521 g/mL at 25 °C | [9] |

| Boiling Point | 103-104 °C at 760 mmHg | [9][10] |

| Melting Point | -40 °C | [5][11] |

| Flash Point | 52 °C (126 °F) | [9][10] |

| Solubility | Soluble in ether; reacts with water and alcohol | [6][9] |

Synthesis of Propanoyl Bromide

Propanoyl bromide is typically synthesized by the bromination of propionic acid. Common brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[6] An alternative industrial method utilizes the direct reaction of propionic acid with bromine in the presence of a catalyst.

Experimental Protocol: Synthesis from Propionic Acid and Bromine

The following protocol is adapted from a patented method for the preparation of propanoyl bromide.[12]

Materials:

-

Propionic acid

-

Bromine

-

Red phosphorus (catalyst)

-

A low-boiling halogenated alkane solvent (e.g., 1,2-dichloroethane)

-

Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser

Procedure:

-

Charge the reaction vessel with propionic acid, the halogenated alkane solvent, and the red phosphorus catalyst. The molar ratio of propionic acid to bromine should be approximately (1.2-1.5) : (1.0-1.3).[12]

-

While stirring, heat the mixture to 80-90 °C.[12]

-

Slowly add bromine to the reaction mixture via the dropping funnel.

-

Once the addition is complete, maintain the reaction under reflux for 10-12 hours.[12]

-

After the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.[12]

-

Continue heating and increase the temperature to 103-105 °C to distill and collect the final product, a pale yellow or colorless liquid, which is propanoyl bromide.[12]

Caption: Workflow for the synthesis of propanoyl bromide.

Chemical Reactivity and Applications

The high reactivity of the acyl bromide group makes propanoyl bromide an excellent acylating agent. It readily participates in nucleophilic acyl substitution reactions.

Acylation Reactions

Propanoyl bromide is widely used to introduce the propanoyl group into molecules containing nucleophilic functional groups, such as alcohols (forming esters) and amines (forming amides).[1][6] This reaction is fundamental to modifying the structure and function of molecules in drug development and materials science.[3]

General Reaction with a Nucleophile (e.g., an Alcohol): Propanoyl bromide reacts with an alcohol (R'-OH) to yield an ester (propanate) and hydrogen bromide (HBr).

Caption: General acylation reaction using propanoyl bromide.

This reactivity is harnessed by researchers and drug development professionals to build complex molecular architectures required for biologically active compounds.[4][11]

Safety and Handling

Propanoyl bromide is a hazardous chemical that requires strict safety protocols. Its high reactivity, flammability, and corrosiveness pose significant risks if not handled properly.[6][13]

Table 2: Hazard Summary and Safety Precautions

| Hazard Class | Description | GHS Pictogram(s) | Precautionary Measures | Reference(s) |

| Flammable Liquid | Flammable liquid and vapor. Explosive vapor/air mixtures are possible. | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [2][8][14] |

| Corrosive | Causes severe skin burns and eye damage. Corrosive to the respiratory tract. | corrosive | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood. | [2][13][14] |

| Water Reactive | Reacts violently with water, liberating toxic and corrosive hydrogen bromide gas. | corrosive, 🔥 | Store in a dry, cool place in a tightly sealed container under inert gas (e.g., nitrogen). Avoid contact with moisture. | [9][10][14] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[8][14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[8]

Due to its hazardous nature, all work with propanoyl bromide should be conducted by trained personnel in a controlled laboratory environment with appropriate safety equipment readily available.[1][10]

References

- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]

- 2. Propionyl bromide | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemball(Hangzhou) Chemicals Co.,Ltd. [chemball.com]

- 6. Page loading... [guidechem.com]

- 7. Propionyl bromide [webbook.nist.gov]

- 8. fishersci.dk [fishersci.dk]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemicalbook.com [chemicalbook.com]

Propionyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of propionyl bromide (CAS No. 598-22-1), a versatile reagent in organic synthesis. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and primary applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

Chemical Identity: Synonyms and Alternative Names

Propionyl bromide is an acyl bromide with the chemical formula C₃H₅BrO. It is also commonly referred to by several alternative names and synonyms in scientific literature and commercial listings. A comprehensive list of these identifiers is provided below.

| Type | Name |

| IUPAC Name | Propanoyl bromide |

| Synonyms | Propionic acid bromide |

| 1-Bromo-1-propanone | |

| Propanoic acid bromide | |

| CAS Number | 598-22-1 |

| EC Number | 209-924-0 |

| MDL Number | MFCD00000116 |

| InChI | InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 |

| InChIKey | RIBFXMJCUYXJDZ-UHFFFAOYSA-N |

| SMILES | CCC(=O)Br |

Physicochemical Properties

Propionyl bromide is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is a highly reactive compound, particularly sensitive to moisture. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 136.98 g/mol | [1][2] |

| Boiling Point | 103-105 °C | [1][3] |

| Melting Point | -40 °C | [4][5] |

| Density | 1.521 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.455 | |

| Flash Point | 52 °C (126 °F) - closed cup | [4] |

| Solubility | Soluble in ether; decomposes in water and alcohol. | [1][6] |

| Purity (Typical) | ≥97% (by GC) | [1] |

Synthesis of Propionyl Bromide: An Experimental Protocol

Propionyl bromide is commonly synthesized through the bromination of propionic acid. One established method involves the use of bromine with red phosphorus as a catalyst.[3] This process is a cornerstone for producing this valuable reagent in a laboratory or industrial setting.

Reaction Principle